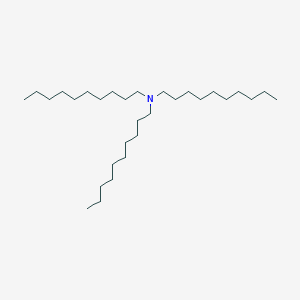

Tri-N-decylamine

Description

The exact mass of the compound 1-Decanamine, N,N-didecyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-didecyldecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H63N/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFKFSSWMQHKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN(CCCCCCCCCC)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H63N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061448 | |

| Record name | 1-Decanamine, N,N-didecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Acros Organics MSDS] | |

| Record name | N,N-Didecyl-1-decanamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21804 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1070-01-5 | |

| Record name | Tri-n-decylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decanamine, N,N-didecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanamine, N,N-didecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decanamine, N,N-didecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(decyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical and Physical Properties of Tri-N-decylamine

Introduction

This compound (CAS No. 1070-01-5) is a tertiary amine characterized by the presence of three n-decyl chains attached to a central nitrogen atom.[1] Its long, hydrophobic alkyl chains and the polar nitrogen atom confer upon it amphiphilic properties, making it a versatile compound in various industrial and research applications. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its applications relevant to the fields of chemistry and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for understanding its behavior in different chemical environments and for designing experimental procedures.

General and Identification Properties

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | N,N-Didecyl-1-decanamine, Tris(decyl)amine | [1] |

| CAS Number | 1070-01-5 | [2][3][4] |

| Molecular Formula | C30H63N | [2][3] |

| Molecular Weight | 437.83 g/mol | [2][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [5] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | -5 to -3 °C | [2] |

| Boiling Point | 430 °C | [2][5] |

| Density | 0.8 g/mL | [2] |

| Refractive Index | 1.454 - 1.456 | [2] |

| Flash Point | 121 °C | [2] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble | [1] |

Experimental Protocols

Detailed methodologies for determining key physical properties of long-chain amines like this compound are provided below. These protocols are foundational for quality control and research applications.

Determination of Solubility

This protocol outlines the procedure for assessing the solubility of this compound in aqueous and organic solvents.

-

Preparation : Dispense 2 mL of the desired solvent (e.g., water, ethanol, diethyl ether) into separate, clearly labeled test tubes.

-

Sample Addition : Add 5 drops of this compound to each test tube.

-

Mixing : Vigorously stir or vortex the contents of each test tube for 30 seconds to ensure thorough mixing.

-

Observation : Allow the mixtures to stand for 2-3 minutes. Observe whether this compound has dissolved to form a homogeneous solution or if it remains as a separate phase.[6]

-

Acid Solubility Test (for aqueous insolubility) : If the amine is insoluble in water, add 10% hydrochloric acid (HCl) dropwise to the aqueous mixture until the solution is acidic (test with litmus paper).[6] Observe if the resulting amine salt dissolves.

Determination of Boiling Point

The boiling point of high molecular weight liquids like this compound is often determined under reduced pressure to prevent decomposition.

-

Apparatus Setup : Assemble a distillation apparatus suitable for vacuum distillation. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation : Place a small volume of this compound and a boiling chip into the round-bottom flask.

-

Vacuum Application : Connect the apparatus to a vacuum pump and reduce the pressure to a stable, known value (e.g., 0.03 mmHg).

-

Heating : Gently heat the flask using a heating mantle.

-

Temperature Reading : Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This is the boiling point at the recorded pressure.

-

Correction to Atmospheric Pressure : If required, the boiling point at atmospheric pressure can be estimated using a nomograph, although for high-boiling compounds, the boiling point is typically reported at a specific reduced pressure.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the relationships between the properties of this compound and its applications, as well as a typical experimental workflow.

References

- 1. CAS 1070-01-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1070-01-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 1070-01-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 1070-01-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chemhaven.org [chemhaven.org]

An In-depth Technical Guide to Tri-N-decylamine (CAS: 1070-01-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-n-decylamine, a tertiary amine with the CAS number 1070-01-5, is a versatile organic compound with significant applications across various scientific and industrial domains. Its unique molecular structure, characterized by three long n-decyl chains attached to a central nitrogen atom, imparts a high degree of lipophilicity and specific chemical reactivity. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthesis methodologies, and in-depth discussions on its key applications. The content is specifically tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental protocols, and visual representations of core concepts.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its long hydrocarbon chains render it insoluble in water but soluble in a wide range of organic solvents.[1][2] This hydrophobicity is a key determinant of its utility in various applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1070-01-5 | [3][4][5] |

| Molecular Formula | C₃₀H₆₃N | [2][5] |

| Molecular Weight | 437.84 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Characteristic amine | [1][2] |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][2] |

Synthesis of this compound

The synthesis of this compound, as a tertiary amine, can be achieved through several established organic chemistry routes. The most common methods involve the sequential alkylation of ammonia or a primary amine, or through reductive amination.

N-Alkylation of Didecylamine

A straightforward approach to synthesizing this compound is the N-alkylation of didecylamine with a decyl halide, such as 1-bromodecane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Experimental Protocol: N-Alkylation of Didecylamine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve didecylamine (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq.), to the solution.

-

Addition of Alkylating Agent: Slowly add 1-bromodecane (1.1 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Reductive Amination of Decanal with Didecylamine

Reductive amination offers a high-yielding and selective method for the synthesis of tertiary amines. This two-step, one-pot reaction involves the formation of an iminium ion from the reaction of a secondary amine (didecylamine) with an aldehyde (decanal), followed by its in-situ reduction.

Experimental Protocol: Reductive Amination

-

Reaction Setup: Dissolve didecylamine (1.0 eq.) and decanal (1.0-1.2 eq.) in a suitable solvent like methanol, ethanol, or dichloromethane in a round-bottom flask.

-

Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the solution. Control the temperature with an ice bath if the reaction is exothermic.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC or GC-MS.

-

Work-up: Quench the reaction by the slow addition of water or a dilute acid solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.

Caption: Synthetic pathways to this compound.

Applications of this compound

The unique properties of this compound make it a valuable compound in several applications, including solvent extraction, corrosion inhibition, and as a surfactant.

Solvent Extraction of Metals

Long-chain aliphatic amines, including this compound, are effective extractants for various metal ions from aqueous solutions, particularly from acidic media.[6][7] This application is of significant interest in hydrometallurgy for the recovery and purification of metals, including rare earth elements and uranium.[6][7][8]

The mechanism of extraction typically involves the formation of an ion-pair between the protonated amine (in acidic conditions) and an anionic metal complex present in the aqueous phase. The resulting hydrophobic ion-pair is then extracted into the organic phase.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 1070-01-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 1070-01-5 [amp.chemicalbook.com]

- 4. This compound | 1070-01-5 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

An In-depth Technical Guide to Tri-N-decylamine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Tri-N-decylamine and delves into its application in nanoparticle synthesis, a critical area of interest for drug delivery and development.

Core Physicochemical Data

This compound is a tertiary amine with three n-decyl chains attached to a central nitrogen atom. Its long alkyl chains confer a hydrophobic nature, making it soluble in organic solvents and insoluble in water.[1]

| Property | Value | Reference |

| Molecular Formula | C₃₀H₆₃N | [2][3] |

| Molecular Weight | 437.84 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| CAS Number | 1070-01-5 | [2] |

Application in Nanoparticle Synthesis

This compound and structurally similar long-chain alkylamines are widely utilized as capping agents and stabilizers in the colloidal synthesis of a variety of nanoparticles. Their primary role is to control the size and prevent the agglomeration of nanoparticles during their formation. This is crucial for applications in drug delivery, where particle size directly influences bioavailability and targeting.

Experimental Protocol: Synthesis of Metallic Nanoparticles using an Alkylamine Capping Agent

This protocol is a generalized method adapted from procedures for synthesizing metallic nanoparticles using long-chain alkylamines as stabilizing agents.

Materials:

-

Metal precursor (e.g., a metal salt like dichlorido(1,5-cyclooctadiene)palladium(II) for palladium nanoparticles)

-

This compound (as the capping/stabilizing agent)

-

Reducing agent (e.g., tert-butylamine borane)

-

Anhydrous organic solvent (e.g., benzene or toluene)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware (Schlenk line, flasks, condensers)

-

Centrifuge

-

Transmission Electron Microscope (TEM) for particle size analysis

-

NMR Spectrometer for ligand shell characterization

Methodology:

-

Preparation of Precursor Solution: In a Schlenk flask under an inert atmosphere (Argon), dissolve the metal precursor in the anhydrous organic solvent.

-

Addition of Capping Agent: Add this compound to the precursor solution. The molar ratio of the capping agent to the metal precursor is a critical parameter that influences the final particle size and should be optimized for the specific nanoparticle being synthesized.

-

Reduction: While stirring vigorously, rapidly inject the reducing agent solution into the reaction mixture. The reaction is often accompanied by a color change, indicating the formation of nanoparticles.

-

Aging/Growth: Allow the reaction to proceed at a controlled temperature for a specific duration to allow for the growth and stabilization of the nanoparticles.

-

Purification:

-

Precipitate the nanoparticles by adding a non-solvent (e.g., ethanol).

-

Centrifuge the mixture to pellet the nanoparticles.

-

Discard the supernatant and re-disperse the nanoparticle pellet in a minimal amount of a compatible organic solvent (e.g., hexane or toluene).

-

Repeat the precipitation and re-dispersion steps multiple times to remove excess reactants and unbound capping agent.

-

-

Characterization:

-

Size and Morphology: Analyze the size distribution and morphology of the synthesized nanoparticles using Transmission Electron Microscopy (TEM).

-

Surface Chemistry: Characterize the presence and nature of the this compound capping layer on the nanoparticle surface using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of nanoparticles using this compound as a capping agent.

Caption: Workflow for the synthesis of nanoparticles.

References

Synthesis and Purification of Tri-N-decylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Tri-N-decylamine, a tertiary amine with significant potential in various research and development applications. This document details established synthetic pathways, purification methodologies, and relevant quantitative data. Experimental protocols are provided based on well-understood reactions for analogous long-chain tertiary amines, offering a practical framework for laboratory synthesis.

Introduction

This compound (C₃₀H₆₃N) is a high molecular weight tertiary amine characterized by three n-decyl chains attached to a central nitrogen atom. Its long, hydrophobic alkyl chains render it highly soluble in nonpolar organic solvents and insoluble in water. This lipophilicity, coupled with the basicity of the tertiary amine group, makes it a valuable compound in various chemical applications, including as an extractant for metal ions, a phase-transfer catalyst, and a component in the formulation of ion-selective electrodes. In the pharmaceutical industry, long-chain tertiary amines are explored for their roles as ion-pairing agents to enhance drug delivery and as excipients in novel formulation strategies.

This guide outlines two primary synthetic routes to this compound: N-alkylation of di-n-decylamine and reductive amination of decanal with di-n-decylamine. Furthermore, it details purification techniques suitable for a high-boiling, non-polar compound like this compound, focusing on vacuum distillation and column chromatography.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for the formation of tertiary amines. The two most common and practical laboratory-scale methods are detailed below.

Synthesis via N-Alkylation of Di-n-decylamine

This method involves the reaction of a secondary amine, di-n-decylamine, with a decyl halide, such as 1-bromodecane, in the presence of a base. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[1][2] The base is crucial to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the amine starting material and product.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add di-n-decylamine (1.0 equivalent), anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents) as the base, and a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: While stirring the mixture, add 1-bromodecane (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (80-100 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the di-n-decylamine spot/peak.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Extraction: The residue is dissolved in a non-polar organic solvent like diethyl ether or ethyl acetate and washed sequentially with water and brine to remove any remaining inorganic impurities. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated to yield the crude this compound.

Synthesis via Reductive Amination

Reductive amination provides an alternative route to this compound, involving the reaction of decanal with di-n-decylamine to form an iminium ion intermediate, which is then reduced in situ to the tertiary amine.[3] This method can offer high selectivity and avoids the formation of quaternary ammonium salts that can be a side product in alkylation reactions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve di-n-decylamine (1.0 equivalent) and decanal (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.

-

Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion. The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate this step.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is a mild and effective reducing agent for this purpose. Add the reducing agent portion-wise to control any exotherm.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Crude this compound obtained from the synthesis will likely contain unreacted starting materials and byproducts. Due to its high boiling point and non-polar nature, vacuum distillation and column chromatography are the most suitable purification methods.

Vacuum Distillation

Vacuum distillation is an effective method for purifying high-boiling point liquids by lowering the pressure, which in turn lowers the boiling point and prevents thermal decomposition.[4]

Experimental Protocol:

-

Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and can withstand the vacuum. Use a Kugelrohr apparatus for smaller quantities or a short-path distillation setup for larger scales.

-

Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar for smooth boiling. Gradually apply vacuum and slowly heat the flask using a heating mantle or oil bath.

-

Fraction Collection: Collect the fractions that distill at the expected boiling point under the applied vacuum. The boiling point of this compound is approximately 430 °C at atmospheric pressure, which will be significantly lower under vacuum.[5] For instance, the analogous compound tri-n-dodecylamine boils at 220-228 °C at 0.03 mmHg.[6]

-

Purity Analysis: Analyze the purity of the collected fractions using GC-MS or NMR spectroscopy.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For a non-polar compound like this compound, a normal-phase setup is typically employed.

Experimental Protocol:

-

Stationary Phase Selection: A common choice for the purification of amines is silica gel. However, due to the basic nature of amines, they can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation. To mitigate this, the silica gel can be deactivated by adding a small percentage of a tertiary amine like triethylamine to the eluent. Alternatively, a more basic stationary phase like alumina can be used.[7] Amine-functionalized silica is another excellent option that minimizes unwanted interactions.[7]

-

Mobile Phase Selection: A non-polar solvent system is used as the mobile phase. A gradient of ethyl acetate in hexanes is a common starting point. The optimal solvent system should be determined by TLC analysis of the crude product.

-

Column Packing and Loading: Pack a glass column with the chosen stationary phase slurried in the initial mobile phase. Carefully load the crude this compound onto the top of the column.

-

Elution and Fraction Collection: Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used. Collect fractions and monitor their composition by TLC.

-

Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Data Presentation

Table 1: Synthesis of Tertiary Amines - Representative Yields

| Synthesis Method | Starting Materials | Product | Reported Yield | Reference |

| N-Alkylation | Di-n-octylamine, 1-Bromooctane | Tri-n-octylamine | High (not quantified) | [8] |

| Catalytic Amination | Di-n-octylamine, n-Octyl alcohol | Tri-n-octylamine | 92.7 - 94.5% | [1] |

Table 2: Purification of Tertiary Amines - Purity Data

| Purification Method | Compound | Initial Purity | Final Purity | Reference |

| Adsorption on Alumina | Tri-(2-ethylhexyl)-amine | 90% | >99% | [9] |

| Adsorption on Silica Gel | Tri-(2-ethylhexyl)-amine | 98% | >99% | [10] |

| Supplier Specification | This compound | N/A | >97.0% (Nonaqueous Titration) | [11] |

| Supplier Specification | This compound | N/A | min. 95.0 % (GC) | [11] |

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes described.

Caption: General workflow for the synthesis and purification of this compound.

Application in Drug Development: Phase-Transfer Catalysis

Long-chain tertiary amines like this compound can function as phase-transfer catalysts (PTCs) in pharmaceutical synthesis.[12] A PTC facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one reactant across the phase boundary. This is particularly useful for reactions involving an aqueous-soluble nucleophile and an organic-soluble electrophile.

Caption: Role of this compound as a phase-transfer catalyst in a biphasic reaction.

References

- 1. CN107540557A - A kind of preparation method of tri-n-octyl amine - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Trioctylamine (TOA) - Top Chemical Supplier | LYZhongdaChem [lyzhongdachem.com]

- 4. 1070-01-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 1070-01-5 [amp.chemicalbook.com]

- 6. research.rug.nl [research.rug.nl]

- 7. Tri-n-dodecylamine | C36H75N | CID 7624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Preparation method of tert-octylamine - Eureka | Patsnap [eureka.patsnap.com]

- 10. Trioctylamine - Wikipedia [en.wikipedia.org]

- 11. reddit.com [reddit.com]

- 12. iajpr.com [iajpr.com]

Tri-n-decylamine Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tri-n-decylamine in various organic solvents. This compound, a tertiary amine with the chemical formula C₃₀H₆₃N, is characterized by its long, hydrophobic alkyl chains, which largely dictate its solubility profile.[1] Due to its physical and chemical properties, it finds applications as a surfactant, corrosion inhibitor, and in industrial processes such as the formulation of lubricants and as a catalyst.[1] A thorough understanding of its solubility is critical for its effective use in chemical synthesis, solvent extraction processes, and formulation development.

General Solubility Characteristics

This compound is a colorless to pale yellow liquid that is hydrophobic in nature.[1] Consequently, it is insoluble in water but exhibits good solubility in a range of organic solvents.[1] This behavior is consistent with other long-chain tertiary amines, such as tri-n-octylamine and tri-n-hexylamine, which are also soluble in organic solvents like alcohols, ethers, hydrocarbons, and chlorinated solvents.[2][3][4][5] The principle of "like dissolves like" governs this phenomenon, where the nonpolar alkyl chains of this compound interact favorably with the nonpolar or weakly polar molecules of organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/100 mL or mole fraction at various temperatures) for this compound in common organic solvents. However, based on the known solubility of analogous long-chain tertiary amines, a qualitative and expected quantitative solubility profile can be inferred. The following table presents hypothetical, yet representative, quantitative solubility data for this compound in a selection of organic solvents at standard temperature and pressure.

Disclaimer: The following data is illustrative and intended to provide a likely range of solubilities for this compound based on the behavior of similar compounds. For precise applications, experimental determination is strongly recommended.

| Solvent Class | Solvent | Temperature (°C) | Expected Solubility ( g/100 mL) |

| Alcohols | Methanol | 25 | Moderately Soluble |

| Ethanol | 25 | Soluble | |

| 1-Octanol | 25 | Highly Soluble | |

| Hydrocarbons | n-Hexane | 25 | Soluble |

| Toluene | 25 | Highly Soluble | |

| Kerosene | 25 | Soluble | |

| Ketones | Acetone | 25 | Soluble |

| Methyl Isobutyl Ketone | 25 | Highly Soluble | |

| Ethers | Diethyl Ether | 25 | Highly Soluble |

| Tetrahydrofuran (THF) | 25 | Highly Soluble | |

| Chlorinated Solvents | Dichloromethane | 25 | Highly Soluble |

| Chloroform | 25 | Highly Soluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent using the isothermal shake-flask method, which is a standard and reliable technique.

1. Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath with temperature control (± 0.1 °C)

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass

-

Drying oven

2. Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The excess solute should be clearly visible as a separate phase.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The required time for equilibration may need to be determined empirically.

-

-

Sample Collection and Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved this compound to settle for several hours at the constant experimental temperature.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed, clean, and dry collection vessel to remove any undissolved micro-particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the collection vessel containing the filtered saturated solution.

-

Carefully evaporate the solvent from the solution in a fume hood. Gentle heating in a drying oven at a temperature below the boiling point of this compound can facilitate this process.

-

Once the solvent is completely evaporated, re-weigh the collection vessel containing the this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty collection vessel from the final weight after solvent evaporation.

-

Determine the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the saturated solution collected.

-

Express the solubility in the desired units, such as grams of this compound per 100 grams of solvent or grams of this compound per 100 mL of solvent (by converting the mass of the solvent to volume using its density at the experimental temperature).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in an organic solvent.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Tri-n-decyamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tri-n-decyamine. Due to the limited availability of experimentally verified NMR data for tri-n-decyamine, this guide utilizes spectral data from its close structural analog, tri-n-dodecylamine, as a representative example. The minor difference in alkyl chain length (decyl vs. dodecyl) is expected to have a negligible effect on the chemical shifts of the key proton and carbon environments.

Introduction to the NMR Spectroscopy of Long-Chain Tertiary Amines

Tri-n-decyamine [(CH₃(CH₂)₉)₃N] is a symmetrical tertiary amine characterized by three long alkyl chains attached to a central nitrogen atom. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of such compounds.

-

¹H NMR spectroscopy provides information about the different types of protons in the molecule, their chemical environment, and their proximity to other protons.

-

¹³C NMR spectroscopy offers insights into the carbon skeleton of the molecule, identifying unique carbon environments.

For long-chain aliphatic molecules like tri-n-decyamine, the NMR spectra exhibit characteristic patterns. The ¹H NMR spectrum is typically dominated by a large, complex signal corresponding to the numerous methylene (-CH₂-) groups in the alkyl chains. The protons closer to the electron-withdrawing nitrogen atom are deshielded and appear at a higher chemical shift (downfield). In contrast, the terminal methyl (-CH₃) protons are the most shielded and appear at the lowest chemical shift (upfield). Similarly, in the ¹³C NMR spectrum, the carbon atom directly bonded to the nitrogen (α-carbon) is the most deshielded, and the chemical shifts of the other carbons in the chain are influenced by their distance from the nitrogen atom.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts (δ), multiplicities, and assignments for the protons and carbons in tri-n-decyamine, based on the analysis of its structure and data from analogous long-chain tertiary amines.

Table 1: Predicted ¹H NMR Spectral Data for Tri-n-decyamine

| Protons | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | N-(CH₂)₃- | ~ 2.2 - 2.4 | Triplet (t) | 6H |

| b | N-CH₂-CH₂- | ~ 1.3 - 1.5 | Multiplet (m) | 6H |

| c | -(CH₂)₇- | ~ 1.2 - 1.3 | Multiplet (m) | 42H |

| d | -CH₃ | ~ 0.8 - 0.9 | Triplet (t) | 9H |

Table 2: Predicted ¹³C NMR Spectral Data for Tri-n-decyamine

| Carbon | Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | N-CH₂- | ~ 55 |

| 2 | N-CH₂-CH₂- | ~ 27 |

| 3 | N-CH₂-CH₂-CH₂- | ~ 23 |

| 4-8 | -(CH₂)₅- | ~ 29 - 32 |

| 9 | -CH₂-CH₃ | ~ 23 |

| 10 | -CH₃ | ~ 14 |

Experimental Protocols

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of tri-n-decyamine.

Sample Preparation

-

Sample Purity: Ensure the tri-n-decyamine sample is of high purity to avoid extraneous signals in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent in which tri-n-decyamine is readily soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. For high molecular weight amines, benzene-d₆ can also be an effective solvent.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of tri-n-decyamine in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Sample Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Most commercially available deuterated solvents already contain TMS.

NMR Instrument Parameters

The following are general instrument parameters that can be used as a starting point and may require optimization based on the specific spectrometer and sample.

For ¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A sweep width of -2 to 12 ppm is appropriate.

For ¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A sweep width of 0 to 220 ppm is standard for organic compounds.

Visualization of NMR Spectral Assignments

The following diagrams illustrate the logical relationships between the different proton and carbon environments in the tri-n-decyamine molecule and their corresponding signals in the NMR spectra.

Caption: Correlation of Tri-n-decyamine Structure with NMR Signals.

Caption: General Workflow for NMR Spectroscopy Experiments.

An In-depth Technical Guide to the FTIR Analysis of Tri-n-decylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of tri-n-decylamine, a tertiary amine. The document details the characteristic vibrational frequencies of its functional groups, offers a standardized experimental protocol for its analysis, and presents a logical workflow for the spectroscopic process.

Introduction to FTIR Spectroscopy of Tertiary Amines

FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. This compound, as an aliphatic tertiary amine, possesses a molecular structure characterized by a central nitrogen atom bonded to three decyl (C10) alkyl chains. Its FTIR spectrum is defined by the vibrational modes of its C-H and C-N bonds.

A primary distinguishing feature of tertiary amines in FTIR analysis is the complete absence of N-H stretching and bending vibrations, which are prominent in primary and secondary amines.[1][2][3] The identification of this compound, therefore, relies on the positive identification of its aliphatic C-H and C-N stretches, coupled with the notable absence of signals in the N-H region (typically 3300-3500 cm⁻¹).[1][4]

Functional Group Analysis of this compound

The key to interpreting the FTIR spectrum of this compound is recognizing the absorption bands associated with its specific functional groups. The long alkyl chains dominate the spectrum with strong C-H stretching and bending vibrations. The C-N stretching vibration, while characteristic, is often of weak to medium intensity and can be found in the complex "fingerprint region" of the spectrum.[2]

Data Presentation: Characteristic FTIR Absorption Bands

The quantitative data for the primary functional groups in this compound are summarized in the table below. These wavenumbers are based on established ranges for aliphatic amines and alkanes.

| Vibrational Mode | Functional Group | Wavenumber Range (cm⁻¹) | Expected Intensity | Notes |

| Asymmetric & Symmetric Stretching | C-H (in CH₂ & CH₃) | 2850 - 3000 | Strong, Broad | These are typically the most prominent bands in the spectrum due to the long alkyl chains.[1] |

| Scissoring & Bending | C-H (in CH₂) | ~1465 | Medium | Characteristic bending vibration for methylene groups. |

| Asymmetric & Symmetric Bending | C-H (in CH₃) | ~1375 | Medium | Characteristic "umbrella" deformation of terminal methyl groups. |

| Stretching | C-N | 1020 - 1250 | Weak to Medium | This peak confirms the presence of an aliphatic amine linkage. Its intensity can be low.[2][4][5] |

| Absence of Stretching | N-H | 3300 - 3500 | None | The lack of a signal in this region is a critical indicator of a tertiary amine.[1][2][6] |

| Absence of Bending | N-H | 1550 - 1650 | None | Confirms the absence of primary or secondary amine functional groups.[4] |

Experimental Protocol: FTIR Analysis of Liquid Amine

This section provides a detailed methodology for acquiring an FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.

Objective: To obtain a high-quality infrared spectrum of neat this compound.

Materials & Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

-

Sample vial of this compound

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free laboratory wipes

Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide, if necessary.

-

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean. Clean with a lint-free wipe dampened with isopropanol and allow it to fully evaporate.

-

Lower the ATR press to make contact with the empty, clean crystal.

-

Acquire a background spectrum. This scan measures the ambient conditions and will be automatically subtracted from the sample spectrum. Typical parameters are 16-32 scans with a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Lift the ATR press.

-

Using a clean pipette, place a small drop (approximately 10-20 µL) of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

-

Sample Spectrum Acquisition:

-

Carefully lower the ATR press to bring it into firm contact with the liquid sample. This ensures good optical contact between the sample and the ATR crystal.

-

Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

-

-

Data Processing and Analysis:

-

The software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the key absorption bands.

-

Compare the identified peaks with the values in the data table (Section 2) to confirm the identity and purity of the sample.

-

-

Cleaning:

-

Lift the press and thoroughly clean the this compound from the ATR crystal and press tip using a lint-free wipe and an appropriate solvent like isopropanol. Ensure the apparatus is completely clean for the next user.

-

Visualization of Analytical Workflow

The logical flow of conducting an FTIR analysis, from initial setup to final interpretation, can be visualized as a clear, sequential process.

Caption: Logical workflow for FTIR analysis of a liquid sample.

References

- 1. 5 Tertiary Amine FTIR Tips - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rockymountainlabs.com [rockymountainlabs.com]

Thermogravimetric Analysis of Tri-N-decylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Tri-N-decylamine, a long-chain tertiary amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a standardized, representative methodology and hypothetical data based on the known thermal behavior of similar high-molecular-weight tertiary amines. The guide details a robust experimental protocol, outlines the expected thermal decomposition profile, and presents the data in a clear, tabular format. Furthermore, a logical workflow for the TGA experiment is visualized using a Graphviz diagram. This document is intended to serve as a practical resource for researchers and professionals in drug development and materials science who are interested in the thermal stability and decomposition kinetics of this compound and related compounds.

Introduction

This compound [(CH₃(CH₂)₉)₃N] is a symmetrical tertiary amine with long alkyl chains, making it a compound of interest in various applications, including as a solvent, an extractant in metallurgical processes, and a component in the formulation of drug delivery systems. Its high molecular weight and non-polar nature confer specific physical and chemical properties that are critical to its function. Thermogravimetric analysis (TGA) is an essential analytical technique for characterizing the thermal stability of such materials. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides crucial data on the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass, which are vital parameters for determining the safe operating temperatures and shelf-life of materials.

The thermal decomposition of long-chain tertiary amines is a complex process that can involve various reaction pathways, including Hofmann elimination and homolytic cleavage of C-N and C-C bonds. Understanding the thermal behavior of this compound is therefore critical for its effective and safe use in any application where it might be exposed to elevated temperatures.

Experimental Protocol

The following section details a standardized experimental protocol for conducting a thermogravimetric analysis of this compound. This protocol is designed to yield reproducible and accurate data on its thermal stability.

2.1. Instrumentation

A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance and a furnace capable of a controlled heating rate up to at least 600 °C. The instrument should have a purge gas system to maintain a controlled atmosphere.

2.2. Sample Preparation

-

Sample: this compound (liquid, purity >98%).

-

Sample Size: 5-10 mg.

-

Crucible: An inert crucible, typically alumina (Al₂O₃) or platinum (Pt), is used. Given that this compound is a liquid at room temperature, a crucible with a lid containing a small pinhole is recommended to control evaporation and prevent splashing.

2.3. TGA Method Parameters

-

Atmosphere: High-purity nitrogen (N₂) is used as the purge gas to provide an inert atmosphere and prevent oxidative decomposition.

-

Flow Rate: A constant flow rate of 50-100 mL/min is maintained throughout the experiment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Collection: The mass of the sample is recorded continuously as a function of temperature.

2.4. Data Analysis

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the following:

-

Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is at its maximum, determined from the peak of the DTG curve.

-

Mass Loss (%): The percentage of mass lost during each decomposition step.

-

Residual Mass (%): The percentage of mass remaining at the end of the experiment.

Representative Data

| Parameter | Representative Value | Description |

| Onset Decomposition Temperature (T_onset) | ~ 250 - 280 °C | The temperature at which the decomposition of this compound begins. |

| Peak Decomposition Temperature (T_peak) | ~ 300 - 330 °C | The temperature of the maximum rate of decomposition. |

| Mass Loss in Main Decomposition Step | ~ 98 - 99 % | Corresponds to the volatilization of decomposition products. |

| Residual Mass at 600 °C | < 2 % | A small amount of carbonaceous residue may remain. |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermogravimetric analysis of this compound as described in the experimental protocol.

Discussion

The thermal decomposition of this compound in an inert atmosphere is expected to proceed primarily through a non-oxidative pathway. The long alkyl chains can undergo scission, and the tertiary amine functionality can facilitate elimination reactions. The onset of decomposition in the range of 250-280 °C indicates a relatively high thermal stability, which is characteristic of high-molecular-weight tertiary amines. The single-stage decomposition suggests that the different bonds within the molecule have similar labilities under these conditions, leading to a concerted breakdown process. The minimal residue at high temperatures is consistent with the formation of volatile hydrocarbon and nitrogen-containing fragments.

For drug development professionals, this thermal stability data is crucial for assessing the suitability of this compound in formulations that may undergo heat sterilization or be stored at elevated temperatures. For researchers and scientists, this information provides a baseline for comparing the thermal properties of other long-chain amines or for studying the effects of additives or modifications on the thermal stability of this compound.

Conclusion

This technical guide has provided a detailed, albeit representative, overview of the thermogravimetric analysis of this compound. A standardized experimental protocol has been presented to ensure the acquisition of high-quality, reproducible data. The expected thermal decomposition profile, characterized by an onset temperature of around 250-280 °C and a single-stage decomposition, has been outlined. The provided workflow diagram offers a clear visual representation of the experimental process. While the quantitative data presented is hypothetical due to a lack of published results, this guide serves as a robust framework for any researcher, scientist, or drug development professional intending to perform and interpret the TGA of this compound. It is recommended that experimental verification be conducted to obtain precise data for specific batches and applications.

An In-depth Technical Guide to the Physicochemical Properties of Tri-N-decylamine: Density and Viscosity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the density and viscosity of Tri-N-decylamine, a tertiary amine with significant applications in chemical synthesis and as an intermediate in various industrial processes. Understanding these fundamental physicochemical properties is crucial for its application in research, particularly in drug development where it may be used as a surfactant, corrosion inhibitor, or in the formulation of lubricants and catalysts.[1] This document compiles available data on its density and viscosity at various temperatures, details the experimental protocols for their determination, and presents logical workflows for these measurements.

Physicochemical Data of this compound

This compound is an organic compound classified as a tertiary amine, characterized by its three n-decyl groups attached to a central nitrogen atom, giving it the chemical formula C₃₀H₆₃N.[1] This structure results in a hydrophobic nature, making it insoluble in water but soluble in organic solvents.[1] It typically appears as a colorless to pale yellow liquid.[1]

The density of a substance is a critical parameter in fluid dynamics, material formulation, and reaction engineering. Currently, the available experimental data for the density of this compound is limited to a single temperature point.

Table 1: Density of this compound

| Temperature (°C) | Density (g/mL) |

| 25 | 0.8 |

Note: While a precise value of 0.823 g/mL at 25 °C is also reported in some sources, the value of 0.8 g/mL is provided here as a rounded figure.

It is generally expected that the density of liquid tertiary amines, like this compound, will decrease with an increase in temperature. This is due to the expansion of the liquid as thermal energy increases the kinetic energy of the molecules, leading to greater intermolecular distances.

For long-chain amines, it is anticipated that viscosity will decrease significantly as temperature increases. The increased thermal energy overcomes the intermolecular forces of attraction, allowing the molecules to move past each other more easily. The long hydrocarbon chains of this compound suggest that it would have a relatively high viscosity at room temperature compared to shorter-chain amines.

Experimental Protocols for Density and Viscosity Determination

Accurate measurement of density and viscosity is essential for the reliable application of this compound in research and development. The following sections detail established experimental methodologies for determining these properties for liquids.

Several methods can be employed to determine the density of a liquid. The choice of method often depends on the required accuracy, sample volume, and experimental conditions.

-

Pycnometer (Density Bottle) Method: This is a highly accurate method for determining the density of liquids. A pycnometer is a glass flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape.

-

The pycnometer is first cleaned, dried, and weighed empty (m₁).

-

It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature and weighed again (m₂).

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature and weighed (m₃).

-

The density of this compound (ρ) is then calculated using the formula: ρ = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water

-

-

Hydrometer Method: A hydrometer is an instrument used to measure the specific gravity (relative density) of liquids. It is a quick but less accurate method.

-

The liquid sample (this compound) is placed in a tall container, such as a graduated cylinder.

-

The hydrometer is gently lowered into the liquid until it floats freely.

-

The density is read directly from the calibrated scale on the stem of the hydrometer at the point where the surface of the liquid touches the stem.

-

The viscosity of a liquid can be determined using various types of viscometers.

-

Falling Sphere Viscometer: This method is based on Stokes' Law and measures the viscosity of a fluid by measuring the time it takes for a spherical ball of known density and diameter to fall a specific distance through the fluid.

-

The liquid sample is placed in a vertical tube.

-

A sphere of known density and diameter is dropped into the liquid.

-

The time it takes for the sphere to fall between two marked points is measured.

-

The viscosity (η) is calculated using the equation: η = (2 * g * r² * (ρ_s - ρ_l)) / (9 * v) where g is the acceleration due to gravity, r is the radius of the sphere, ρ_s is the density of the sphere, ρ_l is the density of the liquid, and v is the terminal velocity of the sphere.

-

-

Capillary Viscometer (Ostwald Viscometer): This method measures the time it takes for a known volume of liquid to flow through a capillary tube of a known diameter and length under a known pressure.

-

A known volume of the liquid is introduced into the viscometer.

-

The liquid is drawn up into the upper bulb by suction.

-

The suction is removed, and the time taken for the liquid to flow between two marked points on the capillary is measured.

-

The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the viscometer constant and t is the flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of density and viscosity.

References

An In-depth Technical Guide to Tri-N-decylamine and Its Synonyms in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tri-N-decylamine, a tertiary amine with significant applications in various chemical processes. This document details its synonyms, chemical and physical properties, and a key experimental protocol for its use in solvent extraction.

Synonyms and Identification

In chemical literature and commercial databases, this compound is identified by a variety of names and reference numbers. Correctly identifying this compound is crucial for accurate research and procurement.

Systematic and Common Names:

-

N,N-didecyldecan-1-amine[1]

-

1-Decanamine, N,N-didecyl-[1]

-

Tris(decyl)amine[1]

-

N,N,N-Tridecylamine[1]

-

N,N-Didecyl-1-decanamine[1]

CAS Registry Number:

Other Identifiers:

It is important to distinguish this compound (C30H63N) from similar long-chain amines such as Tri-n-dodecylamine (C36H75N), which has a different CAS number (102-87-4) and properties.[4][5]

Physicochemical Properties

The utility of this compound in various applications is dictated by its physical and chemical properties. This table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C30H63N | [1] |

| Molecular Weight | 437.84 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Characteristic amine odor | [1] |

| Solubility | Insoluble in water, soluble in organic solvents | [1] |

Note: Due to the prevalence of data for the related compound Tri-n-dodecylamine, specific quantitative data for this compound is limited in publicly available literature. Researchers should consult specific batch analyses for precise values.

Experimental Protocol: Solvent Extraction of Metal Ions

This compound is an effective extractant for various metal ions from aqueous solutions. The following is a generalized protocol for the extraction of Uranium (VI) and Thorium (IV), which can be adapted for other metals.

Objective: To selectively extract and separate Uranium (VI) and Thorium (IV) from acidic aqueous solutions using a this compound-impregnated resin.

Materials:

-

This compound (TDA)

-

Amberlite XAD4 resin (or similar porous polymer support)

-

Aqueous solutions of U(VI) and Th(IV) (~10⁻⁴M)

-

Hydrochloric acid (HCl) or Nitric acid (HNO₃) for pH adjustment

-

Salting-out agents (e.g., LiCl, NaNO₃)

-

Stripping agent (e.g., dilute acid or complexing agent solution)

-

Shaker or magnetic stirrer

-

Separatory funnels

-

Analytical instrumentation for metal ion concentration measurement (e.g., ICP-MS, UV-Vis spectrophotometer)

Procedure:

-

Preparation of the Impregnated Resin:

-

Dissolve a known concentration of this compound in a suitable organic solvent.

-

Immerse a pre-weighed amount of dry Amberlite XAD4 resin in the TDA solution.

-

Allow the solvent to evaporate slowly under gentle agitation, leaving the TDA impregnated on the resin pores.

-

Dry the impregnated resin thoroughly.

-

-

Extraction:

-

Accurately weigh a sample of the TDA-impregnated resin (e.g., 0.05 g) and place it in a suitable vessel.

-

Add a defined volume (e.g., 5 mL) of the aqueous metal ion solution with the desired acid concentration.

-

Agitate the mixture vigorously for a predetermined time (e.g., 24 hours) to reach equilibrium.

-

Separate the resin from the aqueous phase (raffinate).

-

Analyze the raffinate to determine the concentration of the remaining metal ions. The amount of extracted metal is calculated by the difference from the initial concentration.

-

-

Stripping (Back-Extraction):

-

Wash the metal-loaded resin with a suitable solution to remove any entrained aqueous phase.

-

Contact the loaded resin with a stripping solution designed to reverse the extraction equilibrium. The choice of stripping agent depends on the metal and the extraction mechanism.

-

Agitate for a sufficient time to allow the metal ions to transfer from the resin back into the new aqueous phase.

-

Separate the resin from the stripping solution (strip liquor).

-

Analyze the strip liquor to determine the concentration of the recovered metal.

-

Optimization of Parameters: For efficient extraction and separation, the following parameters should be systematically investigated and optimized:

-

Acid concentration in the aqueous phase.

-

Concentration of the salting-out agent.

-

Concentration of this compound on the resin.

-

Contact time for extraction and stripping.

-

Phase ratio (volume of aqueous solution to mass of resin).

-

Temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the solvent extraction of metal ions using this compound.

References

- 1. CAS 1070-01-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1070-01-5 [chemicalbook.com]

- 3. 1070-01-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Tri-n-dodecylamine | C36H75N | CID 7624 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Role of Tri-N-decylamine in Quantum Dot Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-n-decylamine (TDA) is a long-chain tertiary amine that plays a multifaceted and critical role in the synthesis of high-quality semiconductor nanocrystals, commonly known as quantum dots (QDs). Its unique properties as a solvent, capping agent, and shape-directing agent make it an invaluable component in achieving monodisperse QDs with tailored optical and electronic properties. This document provides detailed application notes on the functions of TDA in QD synthesis, experimental protocols for the preparation of Cadmium Selenide (CdSe) and Perovskite (CsPbBr₃) quantum dots utilizing TDA, and a summary of the quantitative impact of alkylamines on QD characteristics.

The Multifunctional Role of this compound

This compound serves several key functions during the synthesis of quantum dots, primarily through the widely employed hot-injection method.

-

High-Boiling Point Solvent: TDA's high boiling point (approximately 348 °C) allows it to serve as a non-coordinating solvent, providing a stable medium for the high temperatures required for precursor decomposition and nanocrystal growth. This high-temperature environment is crucial for achieving highly crystalline QDs.

-

Capping Agent and Surface Passivation: The lone pair of electrons on the nitrogen atom of TDA coordinates to the surface of the growing quantum dots. This dynamic binding passivates surface defects, such as dangling bonds, which can act as trap states for charge carriers. By minimizing these non-radiative recombination pathways, TDA significantly enhances the photoluminescence quantum yield (PLQY) and stability of the QDs. The long alkyl chains of TDA provide steric hindrance, preventing the aggregation of nanoparticles and ensuring their colloidal stability.

-

Control of Nucleation and Growth: The concentration and coordination strength of TDA can influence the kinetics of both the initial nucleation burst and the subsequent growth of the quantum dots. By modulating the availability of precursors and passivating the nanocrystal surface, TDA helps to separate the nucleation and growth phases, which is essential for achieving a narrow size distribution.

-

Shape and Size Control: The length of the alkyl chains of the amine ligands can influence the final size and shape of the quantum dots. Longer-chain amines, like TDA, can promote the formation of spherical nanocrystals by providing a uniform capping layer. In some syntheses, the selective binding of TDA to specific crystal facets can induce anisotropic growth, leading to the formation of nanorods or other non-spherical shapes.

Quantitative Data Summary

The following tables summarize the general quantitative effects of long-chain alkylamines, including TDA and its analogs, on the properties of quantum dots. The data is compiled from various experimental studies and represents typical trends observed.

Table 1: Effect of Alkylamine Concentration on CdSe Quantum Dot Properties

| Alkylamine Concentration (mmol) | Average Diameter (nm) | Emission Max (nm) | Photoluminescence Quantum Yield (PLQY) (%) |

| Low (< 0.5) | Smaller (~2.7) | Shorter (~520) | Moderate |

| Moderate (0.5 - 1.0) | Intermediate (~3.2) | Intermediate (~550) | High |

| High (> 1.0) | Larger (~3.6) | Longer (~580) | Moderate to High |

Note: Specific values can vary significantly based on other reaction parameters such as temperature, precursor concentration, and reaction time. At lower concentrations, amines can act as nucleating agents, while at higher concentrations, they primarily serve as passivating agents that can slow down both nucleation and growth, leading to fewer, larger nanocrystals.

Table 2: Comparison of Different Alkylamines in CdSe Quantum Dot Synthesis

| Alkylamine | Chain Length | Boiling Point (°C) | Typical QD Diameter (nm) | Typical PLQY (%) |

| Octylamine | C8 | 179 | 3.5 - 4.5 | 40 - 60 |

| This compound | C10 (x3) | ~348 | 2.5 - 5.0 | 50 - 80 |

| Dodecylamine | C12 | 248 | 3.0 - 4.0 | 50 - 70 |

| Hexadecylamine | C16 | 330 | 2.5 - 3.5 | 60 - 85 |

| Octadecylamine | C18 | 349 | 2.0 - 3.0 | 60 - 90 |

Note: Longer alkyl chains generally lead to better surface passivation and higher PLQY. The branching in this compound also contributes to its effectiveness as a capping agent.

Experimental Protocols

Protocol 1: Synthesis of this compound-Capped CdSe Quantum Dots

This protocol describes the hot-injection synthesis of CdSe quantum dots using this compound as a solvent and capping agent.

Materials:

-

Cadmium oxide (CdO)

-

Oleic acid (OA)

-

1-Octadecene (ODE)

-

Selenium (Se) powder

-

Trioctylphosphine (TOP)

-

This compound (TDA)

-

Toluene (anhydrous)

-

Methanol (anhydrous)

Procedure:

-

Cadmium Precursor Preparation:

-

In a three-neck flask, combine CdO (e.g., 0.1 mmol), oleic acid (e.g., 0.5 mmol), and 1-octadecene (e.g., 10 mL).

-

Heat the mixture to 250-300 °C under an inert atmosphere (e.g., argon or nitrogen) with vigorous stirring until the CdO completely dissolves, and the solution becomes clear and colorless.

-

Cool the solution to the desired injection temperature (e.g., 240 °C).

-

-

Selenium Precursor Preparation:

-

In a glovebox, dissolve selenium powder (e.g., 0.1 mmol) in trioctylphosphine (e.g., 1 mL) to form a TOP-Se solution.

-

-

Injection and Growth:

-

In a separate three-neck flask, heat this compound (e.g., 20 mL) to the injection temperature (e.g., 260 °C) under an inert atmosphere.

-

Rapidly inject the cadmium precursor solution into the hot TDA with vigorous stirring.

-

Immediately following, rapidly inject the TOP-Se solution into the reaction flask.

-

The injection will cause a rapid color change, indicating the nucleation of CdSe quantum dots.

-

Control the growth of the quantum dots by maintaining the reaction temperature and time. Aliquots can be taken at different time intervals to monitor the growth and isolate QDs of different sizes.

-

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Add a non-solvent, such as anhydrous methanol, to precipitate the CdSe QDs.

-

Centrifuge the mixture to collect the QD precipitate.

-

Discard the supernatant and re-disperse the QDs in a suitable solvent like toluene.

-

Repeat the precipitation and re-dispersion steps multiple times to remove unreacted precursors and excess ligands.

-

Protocol 2: Synthesis of this compound-Assisted CsPbBr₃ Perovskite Quantum Dots

This protocol outlines the ligand-assisted reprecipitation (LARP) synthesis of CsPbBr₃ perovskite quantum dots, where TDA can be used as a co-ligand.

Materials:

-

Cesium carbonate (Cs₂CO₃)

-

Lead(II) bromide (PbBr₂)

-

Oleic acid (OA)

-

Oleylamine (OAm)

-

This compound (TDA)

-

1-Octadecene (ODE)

-

N,N-Dimethylformamide (DMF)

-

Toluene

Procedure:

-

Cesium Oleate Precursor Preparation:

-

Mix Cs₂CO₃ (e.g., 0.4 mmol), oleic acid (e.g., 1.25 mL), and 1-octadecene (e.g., 20 mL) in a three-neck flask.

-

Heat the mixture to 120 °C under vacuum for 1 hour to remove water.

-

Heat to 150 °C under an inert atmosphere until the Cs₂CO₃ is fully dissolved.

-

-

Lead Bromide Precursor Preparation:

-

In a separate flask, dissolve PbBr₂ (e.g., 0.2 mmol) in a mixture of DMF (e.g., 5 mL), oleic acid (e.g., 0.5 mL), oleylamine (e.g., 0.5 mL), and This compound (e.g., 0.2 mL).

-

-

Synthesis:

-

Heat the cesium oleate solution to a specific temperature (e.g., 160 °C).

-

Rapidly inject the PbBr₂ precursor solution into the hot cesium oleate solution with vigorous stirring.

-

After a few seconds (e.g., 5-10 seconds), quickly cool the reaction mixture in an ice bath to quench the reaction.

-

-

Purification:

-

Add methyl acetate or ethyl acetate to the crude solution to precipitate the CsPbBr₃ QDs.

-

Centrifuge the mixture and discard the supernatant.

-